

Application Notes and Protocols: Adsorption of Acid Blue 260 onto Activated Carbon

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Compound of Interest

Compound Name: Acid blue 260

Cat. No.: B15622319

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Introduction

The removal of dyes from industrial effluents is a significant environmental challenge. Acid dyes, such as **Acid Blue 260**, are widely used in the textile, leather, and paper industries and are known for their complex aromatic structures, making them resistant to biodegradation. Adsorption onto activated carbon is a highly effective and widely used method for the removal of these dyes due to its large surface area, porous structure, and high adsorption capacity. This document provides a detailed protocol for studying the adsorption of **Acid Blue 260** onto activated carbon, including experimental procedures, data analysis, and interpretation.

Data Presentation

The following tables summarize representative quantitative data for the adsorption of an acid dye, presented here as **Acid Blue 260**, onto activated carbon. It is important to note that these values are illustrative and will vary depending on the specific activated carbon used, its preparation method, and the precise experimental conditions.

Table 1: Isotherm Parameters for the Adsorption of **Acid Blue 260** onto Activated Carbon at Different Temperatures

| Temperature (K) | Langmuir Isotherm | Freundlich Isotherm |
|-----------------|-------------------|---------------------|
| q_max (mg/g) | K_L (L/mg) | |
| 298 | 151.3 | 0.85 |
| 308 | 145.2 | 0.78 |
| 318 | 138.9 | 0.71 |

Table 2: Kinetic Parameters for the Adsorption of **Acid Blue 260** onto Activated Carbon

| Adsorption Model | Parameters | Value |
|-------------------------------------|------------|-------|
| Pseudo-First-Order | | |
| q_e (exp) (mg/g) | 2.47 | |
| k ₁ (min ⁻¹) | 0.064 | |
| R ² | 0.98 | |
| Pseudo-Second-Order | | |
| q_e (calc) (mg/g) | 2.55 | |
| k ₂ (g/mg·min) | 0.078 | |
| R ² | 0.99 | |

Table 3: Thermodynamic Parameters for the Adsorption of **Acid Blue 260** onto Activated Carbon

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|-----------------|---------------------------|---------------------------|----------------------------|
| 298 | -43.02 | -46.66 | -61 |
| 303 | -43.56 | -60 | |
| 308 | -43.55 | -59 | |
| 313 | -43.30 | -58 | |
| 318 | -42.72 | -57 | |

Experimental Protocols

Preparation of Activated Carbon

This protocol describes a general method for preparing activated carbon from a lignocellulosic precursor using chemical activation with phosphoric acid.

Materials:

- Lignocellulosic precursor (e.g., wood chips, coconut shells, agricultural waste)
- Phosphoric acid (H_3PO_4), 85%
- Hydrochloric acid (HCl), 0.1 M
- Distilled water
- Drying oven
- Furnace
- Mortar and pestle or grinder
- Sieves

Procedure:

- **Precursor Preparation:** Wash the lignocellulosic precursor with distilled water to remove any dirt and soluble impurities. Dry the washed material in an oven at 105°C for 24 hours.
- **Crushing and Sieving:** Grind the dried precursor using a mortar and pestle or a grinder. Sieve the ground material to obtain a uniform particle size (e.g., 1-2 mm).
- **Chemical Activation:** Impregnate the sieved precursor with 85% phosphoric acid at a specific impregnation ratio (e.g., 1:4 w/w of precursor to acid). Stir the mixture for 2 hours at 85°C to ensure thorough mixing.
- **Carbonization:** Place the impregnated material in a ceramic crucible and heat it in a furnace under a nitrogen atmosphere. The carbonization is typically carried out at a temperature between 400°C and 800°C for 1-2 hours.
- **Washing and Neutralization:** After carbonization, allow the activated carbon to cool down to room temperature. Wash the carbon repeatedly with hot distilled water until the pH of the washing water becomes neutral. This step is crucial to remove the remaining phosphoric acid. A final wash with 0.1 M HCl can be performed to remove any remaining inorganic matter, followed by washing with distilled water to a neutral pH.
- **Drying and Storage:** Dry the washed activated carbon in an oven at 110°C for 24 hours. Store the final product in a desiccator to prevent moisture adsorption.

Preparation of Acid Blue 260 Stock and Working Solutions

Materials:

- **Acid Blue 260** dye powder
- Distilled water
- Volumetric flasks
- Analytical balance

Procedure:

- **Stock Solution** (e.g., 1000 mg/L): Accurately weigh 1.0 g of **Acid Blue 260** dye powder using an analytical balance. Dissolve the dye in a small amount of distilled water in a beaker. Transfer the solution to a 1000 mL volumetric flask and make up the volume to the mark with distilled water. This will be your stock solution.
- **Working Solutions**: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution using the formula: $C_1V_1 = C_2V_2$, where C_1 is the concentration of the stock solution, V_1 is the volume of the stock solution to be taken, C_2 is the desired concentration of the working solution, and V_2 is the final volume of the working solution.

Batch Adsorption Experiments

3.1. Effect of Initial pH

- Take a series of conical flasks, each containing a fixed volume of **Acid Blue 260** solution of a known initial concentration (e.g., 50 mL of 100 mg/L).
- Adjust the initial pH of the solutions to a desired range (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
- Add a fixed amount of activated carbon (e.g., 0.1 g) to each flask.
- Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 298 K) for a predetermined equilibrium time (e.g., 24 hours).
- After agitation, separate the adsorbent from the solution by filtration or centrifugation.
- Determine the final concentration of **Acid Blue 260** in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_{max}) for the dye.

3.2. Adsorption Isotherm Studies

- Prepare a series of **Acid Blue 260** solutions with varying initial concentrations (e.g., 10-200 mg/L).
- Adjust the pH of each solution to the optimum value determined from the pH study.

- Add a fixed amount of activated carbon to each solution.
- Agitate the flasks at a constant temperature until equilibrium is reached.
- Analyze the final dye concentration in each solution.
- Repeat the experiment at different temperatures (e.g., 308 K and 318 K) to study the effect of temperature on the adsorption capacity.

3.3. Adsorption Kinetic Studies

- Take a known volume of **Acid Blue 260** solution of a specific initial concentration in a larger flask.
- Adjust the pH to the optimum value.
- Add a known amount of activated carbon and start the agitation.
- At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution.
- Separate the adsorbent immediately and analyze the dye concentration in the filtrate.

Data Analysis

The amount of dye adsorbed at equilibrium, q_e (mg/g), can be calculated using the following equation:

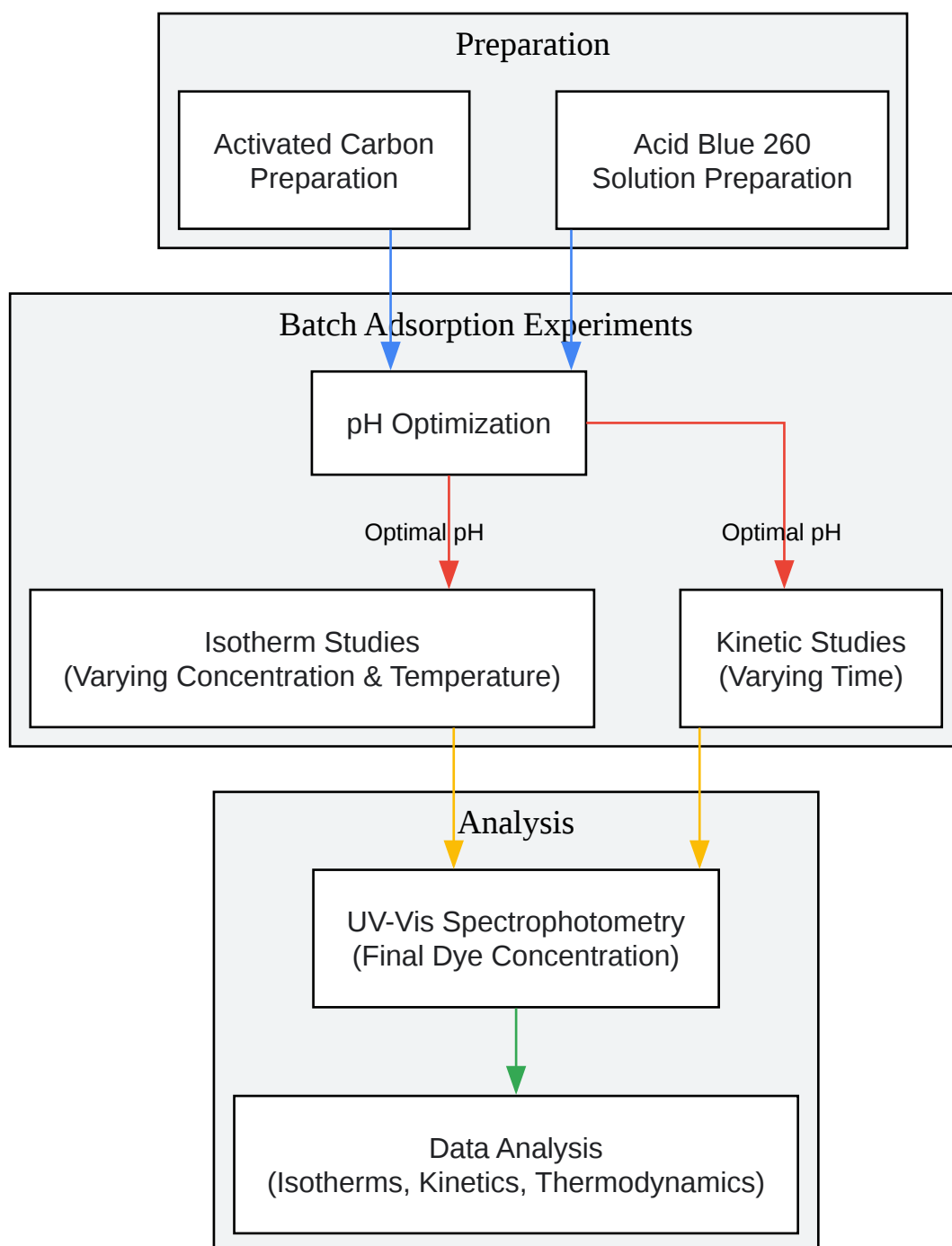
$$q_e = (C_0 - C_e) * V / m$$

where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

The percentage removal of the dye can be calculated as:

$$\% \text{ Removal} = ((C_0 - C_e) / C_0) * 100$$

Visualizations

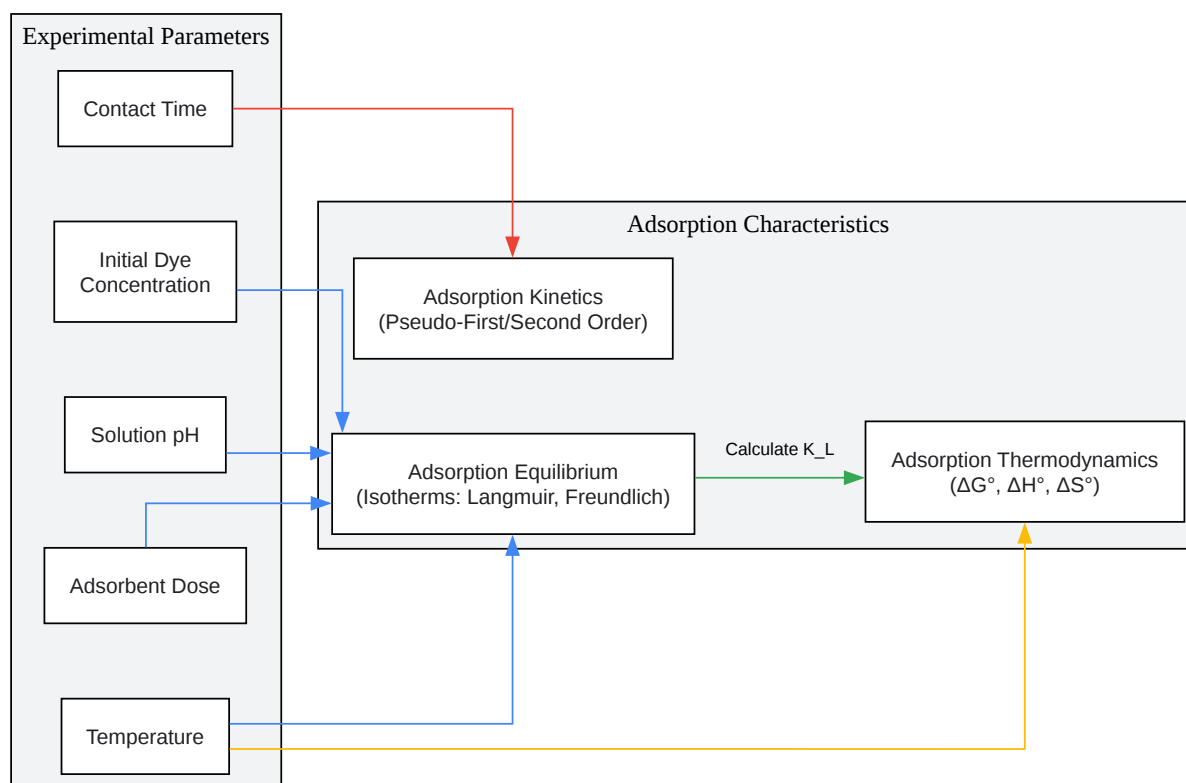


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Caption: Experimental workflow for the adsorption study of **Acid Blue 260** onto activated carbon.

Signaling Pathways and Logical Relationships

The adsorption process is governed by several key parameters and their interplay. The following diagram illustrates the logical relationships in determining the adsorption characteristics.



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